N-(isochroman-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
N-(isochroman-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a sulfonamide derivative featuring a 2,3-dihydrobenzo[b][1,4]dioxine scaffold linked to an isochroman-3-ylmethyl substituent via a sulfonamide group. The 2,3-dihydrobenzo[b][1,4]dioxine moiety is a common pharmacophore in medicinal chemistry, known for enhancing metabolic stability and modulating lipophilicity.
Properties
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5S/c20-25(21,16-5-6-17-18(10-16)23-8-7-22-17)19-11-15-9-13-3-1-2-4-14(13)12-24-15/h1-6,10,15,19H,7-9,11-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXWJAYRPQVUQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3CC4=CC=CC=C4CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(isochroman-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide typically involves multi-step organic reactions. One common approach is the condensation of isochroman derivatives with benzo[d][1,4]dioxine-6-sulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(isochroman-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the sulfonamide group.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(isochroman-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-(isochroman-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the aromatic rings can engage in π-π interactions with protein residues, affecting protein function and signaling pathways .
Comparison with Similar Compounds
Key Observations :
- Higher yields (e.g., 78% for compound 73 ) are achieved with simpler aromatic substituents, while spirocyclic systems (e.g., 5f and 4f ) exhibit lower yields due to steric hindrance.
Physicochemical Properties
Key Observations :
- Spirocyclic derivatives (e.g., 4f ) exhibit higher melting points (191–193°C) compared to non-spiro analogs (129–130°C ), suggesting enhanced thermal stability due to rigid ring systems.
- The target compound’s isochroman group may impart moderate crystallinity, similar to other bicyclic ether derivatives .
Biological Activity
N-(isochroman-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a compound of interest due to its diverse biological activities. This article reviews the current understanding of its biological activity, including antibacterial properties, potential therapeutic applications, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The compound features a sulfonamide group which is known for its broad spectrum of biological activities, particularly in antimicrobial and anti-inflammatory domains. The structure can be represented as follows:
- Chemical Formula : C₁₄H₁₅N₃O₃S
- IUPAC Name : this compound
1. Antimicrobial Activity
Sulfonamides are recognized for their bacteriostatic properties. Recent studies have shown that this compound exhibits significant antibacterial activity against various strains of bacteria.
- Mechanism of Action : The compound inhibits bacterial growth by interfering with folate synthesis, similar to other sulfonamides. This leads to a decrease in nucleic acid synthesis and ultimately inhibits bacterial replication.
| Bacteria Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
2. Anti-inflammatory Properties
Research indicates that sulfonamide derivatives can also exhibit anti-inflammatory effects. The compound may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
3. Antioxidant Activity
Studies have suggested that the compound possesses antioxidant properties, which can protect cells from oxidative stress. This is particularly important in the context of preventing chronic diseases associated with oxidative damage.
Case Study 1: Antibacterial Efficacy
A study published in 2020 evaluated the antibacterial efficacy of various sulfonamide derivatives, including this compound. The results demonstrated its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a treatment option for resistant bacterial infections .
Case Study 2: In Vivo Studies
In vivo studies conducted on animal models have shown that this compound reduces inflammation markers significantly compared to control groups. These findings support its potential therapeutic application in inflammatory diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
